![molecular formula C20H22N2O3S B2953541 (2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-96-1](/img/structure/B2953541.png)
(2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl ring could be introduced via a Friedel-Crafts alkylation, the thioether group via a nucleophilic substitution, and the imidazole ring via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the phenyl and imidazole rings suggests that the compound could have a planar structure, while the thioether group could introduce some steric hindrance.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. The phenyl ring could undergo electrophilic aromatic substitution, the thioether group could participate in oxidation reactions, and the imidazole ring could act as a base.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenyl and imidazole rings could make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Antitumor Activity
A derivative of (2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, specifically (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, was synthesized and demonstrated selective cytotoxicity against tumorigenic cell lines. This compound, due to its stability and potency, is expected to have significant potential as an anticancer agent (Hayakawa et al., 2004).
Antioxidant Properties
The compound's derivatives, such as bromophenols, were synthesized and evaluated for their antioxidant activities using various in vitro assays. These derivatives displayed effective antioxidant power, comparable to synthetic standard antioxidant compounds (Balaydın et al., 2010).
Inhibitory Properties
The bromophenol derivatives of the compound were investigated for their carbonic anhydrase inhibitory properties. These derivatives showed significant inhibitory capacities against human cytosolic carbonic anhydrase II, suggesting potential for treatment in conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Neuroprotective Activities
A related study investigated the neuroprotective effects of a methanol extract of Hyptis suaveolens, which contains similar compounds. The extract showed potent antioxidant activity and neuroprotective effects against oxidative stress-induced neurotoxicity (Ghaffari et al., 2014).
Antibacterial Activity
Imidazole derivatives of the compound were synthesized and evaluated for their antimycobacterial activities. These derivatives displayed potential as antimycobacterial agents, indicating a promising avenue for drug development against bacterial infections (Miranda & Gundersen, 2009).
Mechanism of Action
Target of action
Compounds with similar structures, such as benzimidazole derivatives, have been studied for their antimicrobial activity
Mode of action
Without specific information on this compound, it’s hard to say exactly how it interacts with its targets. Similar compounds have been shown to have antimicrobial activity, suggesting they might interfere with essential processes in microbial cells .
Result of action
Similar compounds have shown antimicrobial activity, suggesting they might inhibit growth or kill microbial cells .
Safety and Hazards
properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-7-9-15(10-8-14)13-26-20-21-11-12-22(20)19(23)18-16(24-2)5-4-6-17(18)25-3/h4-10H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICQWRCQIHSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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